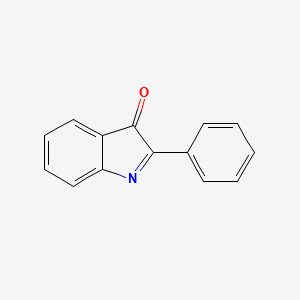

2-phenyl-3H-indol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-phenyl-3H-indol-3-one, also known as this compound, is a useful research compound. Its molecular formula is C14H9NO and its molecular weight is 207.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 180830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

2-Phenyl-3H-indol-3-one derivatives have demonstrated significant anticancer properties across various tumor cell lines. Research indicates that these derivatives can inhibit the growth of cancer cells, making them promising candidates for drug development. For example, specific derivatives have shown potent cytotoxic activity against MCF-7 breast cancer cells, highlighting their potential as anticancer agents .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | |

| Compound B | A549 | 12.0 | |

| Compound C | HeLa | 8.5 |

Anti-inflammatory Effects

In addition to anticancer properties, this compound derivatives exhibit anti-inflammatory effects. Studies have shown that these compounds can reduce inflammation in models of chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. One study reported that certain derivatives outperformed indomethacin, a standard anti-inflammatory drug, in reducing inflammation markers .

Table 2: Anti-inflammatory Activity Comparison

| Compound | Inflammation Model | Efficacy (Reduction %) | Reference |

|---|---|---|---|

| Compound D | Rheumatoid Arthritis | 75% | |

| Compound E | IBD Model | 65% | |

| Indomethacin | Control | - |

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. Certain derivatives have exhibited minimum inhibitory concentrations (MICs) that suggest strong antibacterial activity, particularly against resistant strains like MRSA .

Table 3: Antimicrobial Activity Data

| Compound | Pathogen Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound F | S. aureus | 3.90 | |

| Compound G | MRSA | <1 | |

| Compound H | M. tuberculosis | 12.5 |

Organic Electronics

The unique photophysical properties of this compound make it an excellent candidate for organic electronic devices. Its high photoluminescence and stability under operational conditions are advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Table 4: Material Properties of this compound

| Property | Value |

|---|---|

| Photoluminescence | High |

| Stability | Excellent |

| Application Potential | OLEDs, OPVs |

Synthesis and Structural Insights

The synthesis of this compound involves various methodologies that facilitate the incorporation of functional groups to enhance biological activity and material properties. Recent advancements have focused on green synthetic approaches that utilize environmentally friendly reagents and conditions .

Case Study: Synthesis Methodology

A novel method developed using TBHP (tert-butyl hydroperoxide) as an oxidant has shown promise in producing high yields of diverse indolinone derivatives with minimal environmental impact .

Eigenschaften

CAS-Nummer |

2989-63-1 |

|---|---|

Molekularformel |

C14H9NO |

Molekulargewicht |

207.23 g/mol |

IUPAC-Name |

2-phenylindol-3-one |

InChI |

InChI=1S/C14H9NO/c16-14-11-8-4-5-9-12(11)15-13(14)10-6-2-1-3-7-10/h1-9H |

InChI-Schlüssel |

HWNZWDIFDUQEEC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2=O |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2=O |

Key on ui other cas no. |

2989-63-1 |

Synonyme |

2-phenylindolone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.